N-carbamoyl-2-[(4-chlorophenyl)methylsulfanyl]acetamide
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Overview
Description
N-carbamoyl-2-[(4-chlorophenyl)methylsulfanyl]acetamide is an organic compound with the molecular formula C₉H₉ClN₂O₂S This compound features a carbamoyl group, a chlorophenyl group, and a methylsulfanyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-carbamoyl-2-[(4-chlorophenyl)methylsulfanyl]acetamide typically involves the reaction of 4-chlorobenzyl mercaptan with chloroacetamide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-carbamoyl-2-[(4-chlorophenyl)methylsulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid or sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
N-carbamoyl-2-[(4-chlorophenyl)methylsulfanyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-carbamoyl-2-[(4-chlorophenyl)methylsulfanyl]acetamide involves its interaction with specific molecular targets within biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-carbamoyl-2-[(4-bromophenyl)methylsulfanyl]acetamide
- N-carbamoyl-2-[(4-fluorophenyl)methylsulfanyl]acetamide
- N-carbamoyl-2-[(4-methylphenyl)methylsulfanyl]acetamide
Uniqueness
N-carbamoyl-2-[(4-chlorophenyl)methylsulfanyl]acetamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-carbamoyl-2-[(4-chlorophenyl)methylsulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2S/c11-8-3-1-7(2-4-8)5-16-6-9(14)13-10(12)15/h1-4H,5-6H2,(H3,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDCYHWDTAQXTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCC(=O)NC(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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